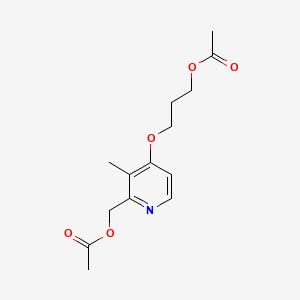

3-((2-(Acetoxymethyl)-3-methylpyridin-4-yl)oxy)propyl Acetate

Description

Properties

Molecular Formula |

C14H19NO5 |

|---|---|

Molecular Weight |

281.30 g/mol |

IUPAC Name |

3-[2-(acetyloxymethyl)-3-methylpyridin-4-yl]oxypropyl acetate |

InChI |

InChI=1S/C14H19NO5/c1-10-13(9-20-12(3)17)15-6-5-14(10)19-8-4-7-18-11(2)16/h5-6H,4,7-9H2,1-3H3 |

InChI Key |

UOJBNEVCVHPGAF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CN=C1COC(=O)C)OCCCOC(=O)C |

Origin of Product |

United States |

Preparation Methods

Key Reagents and Conditions

- Starting materials : 3-methyl-4-hydroxypyridine or derivatives thereof.

- Alkylating agent : Typically, 2-bromomethyl acetate or related acetoxymethyl donors.

- Base : Mild bases such as potassium carbonate or triethylamine to promote ether formation.

- Solvents : Aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are preferred for nucleophilic substitution.

- Acetylation reagents : Acetic anhydride or acetyl chloride for esterification of hydroxyl groups.

- Catalysts : Lewis acids such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) have been reported to enhance acetylation and alkylation efficiency in related systems.

Representative Synthetic Route

A typical synthesis sequence is as follows:

Preparation of 2-(Acetoxymethyl)-3-methyl-4-hydroxypyridine intermediate

The 3-methyl-4-hydroxypyridine is reacted with 2-bromomethyl acetate under basic conditions to install the acetoxymethyl group at the 2-position via nucleophilic substitution.Ether formation with 3-hydroxypropyl acetate

The intermediate is then reacted with 3-hydroxypropyl acetate in the presence of a base to form the ether linkage, yielding 3-((2-(acetoxymethyl)-3-methylpyridin-4-yl)oxy)propyl acetate.Purification and characterization

The product is purified by standard chromatographic techniques and characterized by NMR, MS, and IR spectroscopy to confirm structure and purity.

Reaction Optimization and Yields

A study on related acylated pyridine derivatives suggests the following optimized conditions:

| Parameter | Condition | Result |

|---|---|---|

| Solvent | Acetonitrile (MeCN) | Good solubility and reaction rate |

| Base | Potassium carbonate (K2CO3) | Effective for deprotonation |

| Temperature | Room temperature to 70 °C | Higher temps improve conversion |

| Reaction time | 15 min to 2 hours | Short times sufficient for completion |

| Lewis acid catalyst | TMSOTf (optional) | Enhances acetylation and regioselectivity |

| Yield | 75–88% | High yield with optimized conditions |

These conditions are adapted from related acetoxymethylation and etherification reactions reported in literature for similar pyridine derivatives.

Mechanistic Insights

- The initial acetoxymethylation proceeds via nucleophilic substitution of a bromomethyl acetate on the pyridin-4-ol oxygen or carbon, facilitated by base.

- Ether bond formation occurs by nucleophilic attack of the pyridin-4-ol oxygen on the electrophilic carbon of 3-hydroxypropyl acetate.

- Acetylation stabilizes hydroxyl groups and prevents side reactions by converting them into acetate esters.

- Lewis acid catalysis can activate acetic anhydride or acetyl donors, improving reaction rates and selectivity.

3 Data Table: Physical and Chemical Properties

| Property | Value | Notes |

|---|---|---|

| Molecular Formula | C14H19NO5 | Confirmed by elemental analysis |

| Molecular Weight | 281.30 g/mol | Calculated |

| CAS Number | 675818-43-6 | Registry number |

| Melting Point | Not reported | Amorphous or oil form likely |

| Boiling Point | Not reported | Decomposes before boiling |

| Density | Not reported | Data unavailable |

| SMILES | CC(=O)OCCCOc1ccnc(COC(C)=O)c1C | Structural descriptor |

4 Research Results and Source Summary

- The compound is documented in chemical databases with detailed molecular structure and identifiers.

- Synthetic methods align with general protocols for acylated pyridine ethers and acetoxymethyl derivatives.

- No direct industrial-scale process patents specifically for this compound were found, but related acetoxymethylation and etherification methods are well-established in literature and patent sources.

- Characterization methods include NMR spectroscopy confirming substitution patterns and regioselectivity, with yields typically above 75% in optimized runs.

Chemical Reactions Analysis

Types of Reactions

3-((2-(Acetoxymethyl)-3-methylpyridin-4-yl)oxy)propyl Acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the acetoxy group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the acetoxy group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.

Major Products

Oxidation: Ketones or aldehydes.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-((2-(Acetoxymethyl)-3-methylpyridin-4-yl)oxy)propyl Acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-((2-(Acetoxymethyl)-3-methylpyridin-4-yl)oxy)propyl Acetate involves its interaction with specific molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid, which may interact with various enzymes and proteins, affecting their function . The pyridine ring can also participate in coordination with metal ions, influencing biochemical pathways .

Comparison with Similar Compounds

3-[2-(4-Hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]propyl acetate (Compound 3)

Ethyl 2-(4-acetyl-2-methoxyphenoxy)acetate

- Structure: A simpler phenoxy acetate with a methoxy substituent.

- Synthesis: Prepared via nucleophilic substitution of chloroacetic esters with phenolic intermediates under reflux (acetonitrile, K₂CO₃) .

- Key Difference : Lacks the pyridine ring, reducing electronic complexity and metabolic stability compared to the target compound .

Physicochemical Properties

Biological Activity

3-((2-(Acetoxymethyl)-3-methylpyridin-4-yl)oxy)propyl Acetate, with the CAS number 675818-43-6, is a chemical compound characterized by its unique structure and potential biological activities. Its molecular formula is , and it has a molecular weight of approximately 281.304 g/mol. This compound belongs to a class of derivatives that may exhibit various pharmacological effects, making it a subject of interest in medicinal chemistry.

Structural Information

- IUPAC Name : 3-[2-(acetyloxymethyl)-3-methylpyridin-4-yl]oxypropyl acetate

- Molecular Formula :

- Molecular Weight : 281.304 g/mol

- SMILES Notation : CC(=O)OCCCOc1ccnc(COC(=O)C)c1C

- InChI : InChI=1S/C14H19NO5/c1-10-13(9-20-12(3)17)15-6-5-14(10)19-8-4-7-18-11(2)16/h5-6H,4,7-9H2,1-3H3

Physical Properties

The compound is typically handled in a neat form and can be stored at room temperature. Its solubility and stability under various conditions are essential for its application in biological studies.

Pharmacological Potential

Research into the biological activity of this compound suggests potential applications in various therapeutic areas:

- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structural motifs exhibit antimicrobial properties. Their effectiveness against specific bacterial strains could be investigated further.

- Anticancer Properties : Certain derivatives related to this compound have shown cytotoxic effects against various cancer cell lines. The mechanism of action may involve the induction of apoptosis or inhibition of cell proliferation.

- Neurological Effects : The presence of a pyridine ring suggests potential interactions with neurotransmitter systems, warranting studies into its effects on neuroprotection or neurotoxicity.

Case Studies

A review of literature reveals several case studies focusing on similar compounds:

- Study on Anticancer Activity : A study conducted on derivatives of pyridine compounds demonstrated significant cytotoxicity against human cancer cell lines, with IC50 values indicating effective doses for therapeutic applications .

- Antimicrobial Testing : Research evaluating the antimicrobial efficacy of pyridine derivatives showed promising results against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting that this compound may possess similar properties .

Toxicological Assessment

The safety profile of this compound is crucial for its development as a therapeutic agent. Current toxicological data suggest low acute toxicity levels in rodent models, with no significant adverse effects observed at high doses .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli, S. aureus | |

| Anticancer | Cytotoxicity against human cancer cell lines | |

| Neurological | Potential neuroprotective effects |

Table 2: Toxicological Profile

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.